molecular formula C9H10Cl2O2 B2445869 3,5-Dichloro-4-(propan-2-yloxy)phenol CAS No. 1394927-31-1

3,5-Dichloro-4-(propan-2-yloxy)phenol

Cat. No.: B2445869
CAS No.: 1394927-31-1
M. Wt: 221.08
InChI Key: FMYPDYQGLVKKKP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a propan-2-yloxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(propan-2-yloxy)phenol typically involves the chlorination of 4-(propan-2-yloxy)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the phenol ring. The process may involve the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-(propan-2-yloxy)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular processes.

    Generating Reactive Oxygen Species: Inducing oxidative stress and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-(propan-2-yloxy)phenol is unique due to the presence of both chlorine atoms and the propan-2-yloxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-4-propan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYPDYQGLVKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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